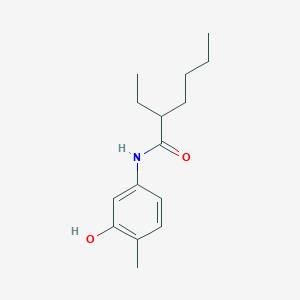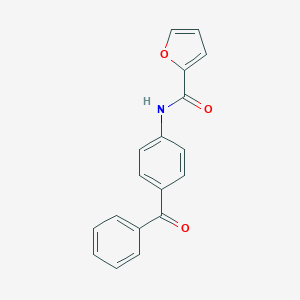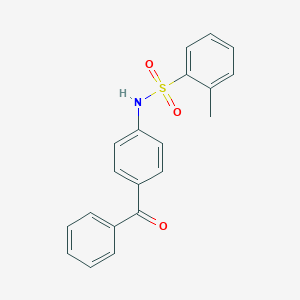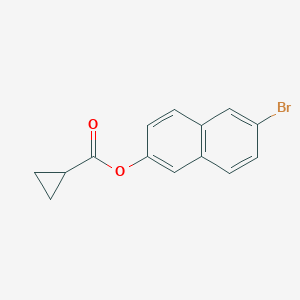
2-Methylphenyl4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl4-methoxybenzenesulfonate, also known as Methyl-p-tolylsulfonate, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents like acetone, ethanol, and ether. This compound has various applications in the field of chemistry and biology.
Mechanism of Action
The mechanism of action of 2-Methylphenyl4-methoxybenzenesulfonate is not well understood. However, it is believed to act as a sulfonating agent by reacting with nucleophiles like amines and alcohols to form sulfonamides and sulfates, respectively.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Methylphenyl4-methoxybenzenesulfonate. However, it has been reported to have low toxicity and is not expected to cause any significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Methylphenyl4-methoxybenzenesulfonate in lab experiments is its ability to selectively sulfonate nucleophiles like amines and alcohols. This makes it a useful reagent in the synthesis of various compounds. However, its limitations include its low solubility in water and its tendency to form insoluble salts with certain nucleophiles.
Future Directions
There are several future directions for research on 2-Methylphenyl4-methoxybenzenesulfonate. One area of interest is the development of new synthetic routes for the preparation of this compound. Another area of research is the investigation of its potential as a sulfonating agent for the synthesis of new compounds with biological activity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 2-Methylphenyl4-methoxybenzenesulfonate involves the reaction of p-toluenesulfonyl chloride with anisole in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
Scientific Research Applications
2-Methylphenyl4-methoxybenzenesulfonate is widely used in scientific research as a reagent for the synthesis of various compounds. It is used as a sulfonating agent for the preparation of sulfonamides and other compounds. It is also used in the synthesis of chiral oxazolines, which are important ligands in asymmetric catalysis.
properties
Product Name |
2-Methylphenyl4-methoxybenzenesulfonate |
|---|---|
Molecular Formula |
C14H14O4S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
(2-methylphenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C14H14O4S/c1-11-5-3-4-6-14(11)18-19(15,16)13-9-7-12(17-2)8-10-13/h3-10H,1-2H3 |
InChI Key |
XPMOQNZYJHTHDL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



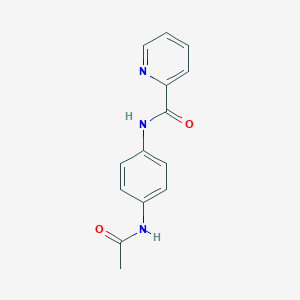
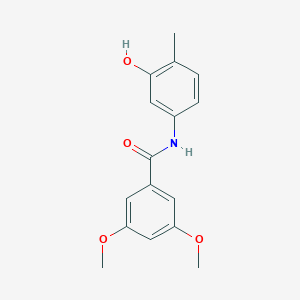
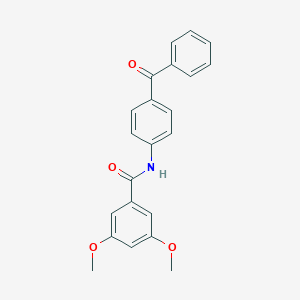

![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
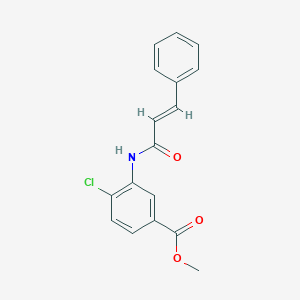
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)

